tert-Butyl (3-amino-2-methylpropyl)carbamate
Overview
Description
Tert-Butyl (3-amino-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Boc-2-methyl-1,3-propanediamine, also known as tert-Butyl N-(3-Amino-2-methylpropyl)carbamate or tert-Butyl (3-amino-2-methylpropyl)carbamate, is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals
Mode of Action
The compound is used as a building block in the synthesis of various derivatives . It is involved in the formation of bonds with other molecules, contributing to the structure and function of the resulting compounds .
Biochemical Pathways
The compound is used in the synthesis of derivatives that can potentially target various biochemical pathways . .
Pharmacokinetics
The compound’s properties such as its molecular weight and structure suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-Boc-2-methyl-1,3-propanediamine’s action are largely dependent on the specific context of its use, particularly the compounds it is used to synthesize .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of N-Boc-2-methyl-1,3-propanediamine . For instance, it is recommended to store the compound in a dark place under an inert atmosphere at a temperature between 2-8°C .
Biological Activity
tert-Butyl (3-amino-2-methylpropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a carbamate functional group, which is known to enhance the compound's stability and bioactivity. The presence of amino groups allows for interactions with various biological targets, including enzymes and receptors.
The primary mechanism through which this compound exerts its biological effects involves its interaction with specific enzymes. Notably, it targets Methionine aminopeptidase 1 , an enzyme crucial for protein synthesis and maturation. This interaction influences cotranslational modifications essential for protein functionality, indicating a significant role in cellular processes such as signal transduction and gene expression.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial activity. The amino groups in this compound may facilitate interactions with microbial membranes, enhancing its efficacy against various pathogens.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. Compounds with similar configurations have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
Study 2: Anti-inflammatory Effects
In a controlled in vitro experiment, this compound was tested for its ability to modulate inflammatory responses in human astrocytes. The findings revealed a marked decrease in TNF-α levels, highlighting its anti-inflammatory properties .
Study 3: Anticancer Activity
A recent investigation into the anticancer effects of this compound demonstrated its ability to inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that further exploration could lead to new therapeutic strategies for cancer treatment.
Applications and Future Directions
Application | Description |
---|---|
Antimicrobial Agent | Potential use in treating infections caused by resistant bacterial strains. |
Anti-inflammatory Drug | Possible development as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. |
Cancer Therapeutics | Exploration as a lead compound for developing anticancer drugs targeting specific pathways. |
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMEFMUSKDHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659761 | |
Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-05-9 | |
Record name | tert-Butyl (3-amino-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-2-methyl-1,3-diaminopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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